
2-(2,2-Dibromovinyl)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dibromovinyl)-3-fluoroaniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of a dibromovinyl group and a fluorine atom attached to the aromatic ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-fluoroaniline followed by the introduction of the dibromovinyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,2-Dibromovinyl)-3-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction: The dibromovinyl group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.
科学的研究の応用
2-(2,2-Dibromovinyl)-3-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(2,2-Dibromovinyl)-3-fluoroaniline involves its interaction with various molecular targets and pathways. The presence of the dibromovinyl and fluorine groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
2-(2,2-Dibromovinyl)furan: Similar in structure but contains a furan ring instead of an aniline.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Contains an imidazole ring and additional nitrile groups.
4-(2,2-Dibromovinyl)phenol: Contains a phenol group instead of an aniline.
Uniqueness
2-(2,2-Dibromovinyl)-3-fluoroaniline is unique due to the combination of the dibromovinyl and fluorine groups attached to the aniline ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for various applications in research and industry.
特性
分子式 |
C8H6Br2FN |
|---|---|
分子量 |
294.95 g/mol |
IUPAC名 |
2-(2,2-dibromoethenyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H6Br2FN/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H,12H2 |
InChIキー |
OJHTVGUQXSESOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C=C(Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


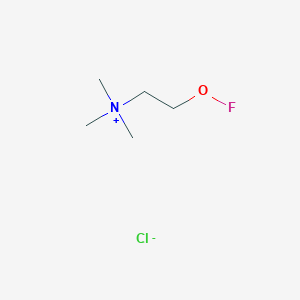
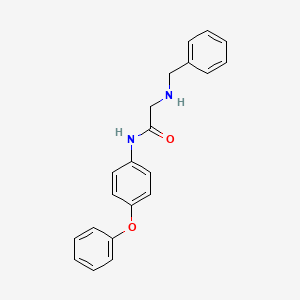

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
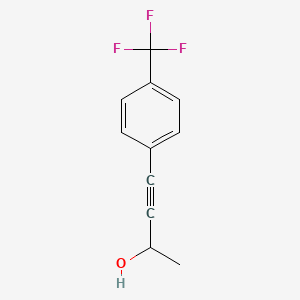
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
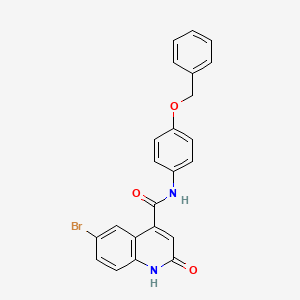
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

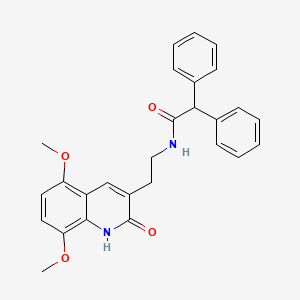
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
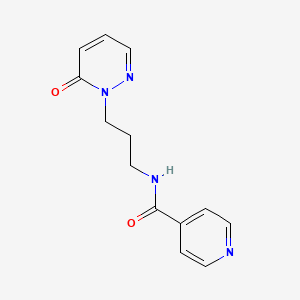
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
